Methyl-phenyl-carbamic acid
CAS No.:
Cat. No.: VC14004212
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | methyl(phenyl)carbamic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-9(8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |
| Standard InChI Key | GAUSUDNBBOZKSB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Insights
Methyl-phenyl-carbamic acid features a carbamate functional group () linked to a methyl group and a phenyl ring. Its IUPAC name, methyl(phenyl)carbamic acid, reflects this structure. The compound’s canonical SMILES representation is , and its InChIKey is GAUSUDNBBOZKSB-UHFFFAOYSA-N. X-ray crystallography and spectroscopic analyses reveal planar geometry around the carbonyl group, with resonance stabilization between the nitrogen and oxygen atoms.
Physicochemical Properties
Key properties include:
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Molecular weight: 151.16 g/mol
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Density: 1.112 g/cm³
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Boiling point: 215.4°C at 760 mmHg
These properties align with trends observed in substituted carbamates, where aromatic rings enhance thermal stability compared to aliphatic analogs .
Synthesis Methodologies
Catalytic Aminolysis of Dimethyl Carbonate (DMC)
The reaction of aniline with DMC using heterogeneous catalysts is a green synthesis route. Zn/Al/Ce mixed oxides derived from hydrotalcite precursors achieve 95.8% aniline conversion and 81.6% selectivity for methyl N-phenyl carbamate (MPC), the ester derivative of methyl-phenyl-carbamic acid . Cerium incorporation enhances Lewis acidity and oxygen vacancy density, critical for activating DMC’s carbonyl group .
Ionic Liquid-Promoted Catalysis
Zinc acetate paired with ionic liquids like achieves near-quantitative aniline conversion (99.8%) and MPC selectivity (99.1%) . FT-IR studies indicate that ionic liquids facilitate a unidentate coordination structure in zinc acetate, optimizing DMC activation .
Solid Acid Catalysis
Sulfuric acid catalyzes the condensation of methyl phenyl carbamate with trioxane to yield methylene diphenyl dicarbamate, a key MDI precursor . This method highlights the compound’s role in polyurethane production.
Industrial and Research Applications
Polyurethane Manufacturing
Methyl-phenyl-carbamic acid’s ester, MPC, is a precursor for MDI, a cornerstone of polyurethane foams and elastomers. The condensation of MPC with formaldehyde derivatives under acidic conditions generates methylene diphenyl dicarbamate, which is subsequently phosgenated to MDI .
Biological Activity
Though understudied, carbamates generally exhibit pesticidal and pharmacological properties. Methyl-phenyl-carbamic acid derivatives are explored for acetylcholinesterase inhibition, though specific data remain limited.
Recent Research Advancements
Catalyst Design Innovations
Ce-based composite oxides, particularly CuO–CeO₂, enhance MPC synthesis efficiency. Mechanical mixing (CuO–CeO₂–M) outperforms co-precipitation (CuO–CeO₂–C) due to synergistic solid-solution formation, boosting Ce³⁺ content and oxygen vacancies .
Solvent-Free Methodologies
Emerging protocols eliminate solvents by leveraging excess DMC as both reactant and medium, reducing waste and improving atom economy .
Comparative Analysis of Carbamate Derivatives
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